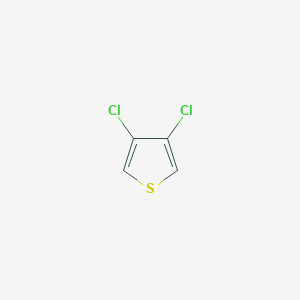

3,4-Dichlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXSOFIEKYPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169322 | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-76-2 | |

| Record name | 3,4-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dichlorothiophene and Its Derivatives

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com For dichlorothiophene chemistry, these reactions allow for the introduction of a wide array of substituents onto the thiophene (B33073) ring, significantly expanding its chemical diversity. Palladium, nickel, copper, and iron complexes are among the most common catalysts employed for these transformations. rhhz.netresearchgate.net The general mechanism for these reactions typically involves three key steps: oxidative addition of the catalyst to an organohalide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

The Suzuki-Miyaura cross-coupling reaction, which couples organoboronic acids with organohalides, is a powerful and widely used method for C-C bond formation due to its mild reaction conditions and tolerance of various functional groups. nih.gov This methodology has been effectively applied to the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives.

In a notable study, a series of novel 3,4-biaryl-2,5-dichlorothiophene derivatives were synthesized in moderate to good yields via a one-pot palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com The starting material, 3,4-dibromo-2,5-dichlorothiophene, was coupled with a variety of arylboronic acids. mdpi.comresearchgate.net The reactions were efficiently catalyzed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) using potassium phosphate (K₃PO₄) as a base. mdpi.com The optimal reaction conditions involved heating the reactants in a dioxane/water solvent system at 90°C for 12 hours. mdpi.com The use of arylboronic acids bearing either electron-donating or electron-withdrawing substituents was shown to influence the structure and properties of the resulting biaryl-dichlorothiophene products. mdpi.com

Table 1: Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene Derivatives via Suzuki Cross-Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2,5-dichloro-3,4-diphenylthiophene | 75% |

| 2 | 4-Methylphenylboronic acid | 2,5-dichloro-3,4-di-p-tolylthiophene | 81% |

| 3 | 4-Methoxyphenylboronic acid | 2,5-dichloro-3,4-bis(4-methoxyphenyl)thiophene | 85% |

| 4 | 4-Fluorophenylboronic acid | 2,5-dichloro-3,4-bis(4-fluorophenyl)thiophene | 72% |

| 5 | 4-Chlorophenylboronic acid | 2,5-dichloro-3,4-bis(4-chlorophenyl)thiophene | 70% |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2,5-dichloro-3,4-bis(4-(trifluoromethyl)phenyl)thiophene | 65% |

| 7 | Naphthalen-1-ylboronic acid | 2,5-dichloro-3,4-di(naphthalen-1-yl)thiophene | 68% |

Data sourced from a study on the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives. mdpi.com

Homocoupling reactions, which involve the coupling of two identical molecules, are a direct method for synthesizing symmetrical molecules like bithienyls from halo-precursors. While cross-coupling reactions such as Suzuki are more common for creating diversity, homocoupling serves as a valuable tool for dimerization. Nickel-catalyzed reactions, such as the Yamamoto coupling, are particularly effective for the homocoupling of aryl halides. This process typically involves the use of a Ni(0) complex, often generated in situ, which reacts with the aryl halide to form a diarylnickel(II) intermediate that then undergoes reductive elimination to yield the biaryl product.

In the context of dichlorothiophene chemistry, the homocoupling of 2,5-dichlorothiophene can be utilized to synthesize oligomeric or polymeric materials like polythiophene, which is formed by linking thiophene units at their 2 and 5 positions. wikipedia.org While specific studies focusing solely on the dimer (bithienyl) formation from 2,5-dichlorothiophene via homocoupling are less common, the principles of nickel-catalyzed dehalogenative polycondensation are well-established for producing regioregular poly(3-alkylthiophene)s from 2-bromo-3-substituted thiophenes. nih.gov These reactions demonstrate the feasibility of forming C-C bonds between thiophene units starting from halogenated monomers.

Beyond the Suzuki reaction, several other transition metal-catalyzed cross-coupling methods are applicable to dichlorothiophene chemistry, each offering unique advantages. thermofisher.com These reactions expand the range of accessible derivatives by utilizing different organometallic reagents and reaction pathways.

Stille Coupling: This reaction pairs organohalides with organotin compounds (stannanes) and is catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another powerful palladium- or nickel-catalyzed method for C-C bond formation. nih.gov Organozinc reagents are generally more reactive than organoboranes, which can allow for reactions to proceed under milder conditions. nih.gov

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. beilstein-journals.org It is a key method for forming substituted alkenes and has been applied to thiophenes containing electron-withdrawing groups. beilstein-journals.org

Copper and Iron-Catalyzed Couplings: As less toxic and more economical alternatives to palladium, copper and iron salts have gained attention for catalyzing various cross-coupling reactions. longdom.org Iron-catalyzed cross-couplings are particularly effective with Grignard reagents and alkyl halides. longdom.org Copper-catalyzed reactions, such as the Ullmann condensation, are historically important for forming biaryl ethers and have been adapted for C-C bond formation as well. longdom.org

These alternative coupling strategies provide a comprehensive toolbox for the synthetic chemist to functionalize the 3,4-dichlorothiophene core, enabling the synthesis of a vast range of derivatives for applications in materials science and medicinal chemistry.

Oxidation and Functionalization of the Thiophene Ring

Direct modification of the thiophene ring offers another avenue for creating derivatives of this compound. Key transformations include the oxidation of the sulfur atom and the regioselective introduction of additional halogen atoms.

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. wikipedia.orgresearchgate.net The resulting thiophene 1,1-dioxides are valuable synthetic intermediates. This compound 1,1-dioxide, also known as this compound sulfone, is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The oxidation of thiophenes to sulfones can be achieved using various oxidizing agents. jchemrev.comorganic-chemistry.org A common and effective method involves the use of hydrogen peroxide (H₂O₂). The reaction is often catalyzed by transition metal complexes. For instance, methyltrioxorhenium(VII) (CH₃ReO₃) is an efficient catalyst for the oxidation of thiophene derivatives with hydrogen peroxide. nih.gov The reaction proceeds in a stepwise manner, first forming the corresponding sulfoxide (thiophene oxide) intermediate, which is then rapidly oxidized further to the sulfone (thiophene dioxide). nih.gov The rate of the first oxidation step (sulfide to sulfoxide) is enhanced by electron-donating groups on the thiophene ring, while the second step (sulfoxide to sulfone) is favored by electron-withdrawing groups. nih.gov Other oxidizing systems, such as potassium permanganate (KMnO₄), peroxy acids (e.g., m-CPBA), or sodium hypochlorite (NaOCl), can also be employed for the direct oxidation of sulfides to sulfones. jchemrev.comgoogle.com

The regioselective introduction of additional halogen atoms onto a substituted thiophene ring is a critical step in the synthesis of many complex molecules, including insecticides and pharmaceuticals. beilstein-journals.org The positions flanking the sulfur atom (α-positions) are generally the most reactive towards electrophilic substitution. wikipedia.org

A specific and high-yielding protocol has been developed for the synthesis of 3-methyl-4,5-dichlorothiophene-2-carboxylic acid. google.com This method demonstrates the regioselective chlorination of a thiophene ring that already contains substituents. The synthesis starts with 3-methylthiophene-2-carboxylic acid, which is chlorinated using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com NCS is a mild and effective source of electrophilic chlorine, often used for the chlorination of activated aromatic and heteroaromatic rings. The reaction is conducted in a mixed solvent system of acetic acid and N,N-dimethylformamide at a controlled temperature of 35°C, affording the desired product in high yield. google.com This protocol highlights how the inherent reactivity of the thiophene ring can be harnessed to achieve selective functionalization.

Table 2: Synthesis of 3-Methyl-4,5-Dichlorothiophene-2-Carboxylic Acid

| Starting Material | Chlorinating Agent | Solvent System (molar ratio) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 3-Methylthiophene-2-carboxylic acid | N-Chlorosuccinimide (NCS) | Acetic Acid / DMF (1.0:1.0) | 35°C | 6 hours | 92.2% |

| 3-Methylthiophene-2-carboxylic acid | N-Chlorosuccinimide (NCS) | Acetic Acid / DMF (1.0:2.0) | 35°C | 6 hours | 90.5% |

Data sourced from a patent describing the preparation method. google.com

Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions represent efficient synthetic strategies that allow for the construction of complex molecular architectures from simple precursors in a single operation. These approaches are valued for their atom economy, reduction in waste, and ability to minimize time-consuming purification steps. In the context of this compound, these methodologies unlock pathways to diverse and functionally rich derivatives.

Synthesis of Chalcone (B49325) Derivatives Incorporating this compound Scaffolds

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant precursors in the synthesis of various flavonoids and other heterocyclic compounds. The incorporation of a dichlorothiophene moiety into the chalcone scaffold is a strategy to modulate the electronic properties and biological activities of the resulting molecules. The primary method for synthesizing these chalcone derivatives is the Claisen-Schmidt condensation reaction. ijper.orgresearchgate.net This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde. saudijournals.com

While specific examples detailing the use of a 3-acetyl-3,4-dichlorothiophene are not prevalent in the provided research, the synthesis of closely related isomers, such as those from 2-acetyl-4,5-dichlorothiophene, illustrates the general methodology. The reaction typically involves stirring a mixture of the acetylated dichlorothiophene and a chosen aromatic aldehyde in a solvent like methanol, in the presence of a strong base such as potassium hydroxide (KOH). researchgate.net

The general mechanism for this condensation is initiated by the deprotonation of the α-carbon of the acetyl group by the base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. ijper.org

Table 1: Examples of Synthesized Dichlorothiophene-Based Chalcones

| Starting Acetylthiophene | Starting Aldehyde | Resulting Chalcone Derivative | Yield (%) |

|---|---|---|---|

| 2-acetyl-4,5-dichlorothiophene | 3,4-dimethoxybenzaldehyde | (E)-1-(4,5-dichlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 90% |

| 2-acetyl-5-chlorothiophene | 3,4-dimethoxybenzaldehyde | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 96% |

This table is interactive and can be sorted by column.

Synthetic Routes to Azulene Derivatives from this compound 1,1-Dioxide

Azulenes are bicyclic, non-benzenoid aromatic hydrocarbons known for their distinct blue color. thieme.de The synthesis of functionalized azulenes is of significant interest, and this compound 1,1-dioxide serves as a key starting material in this endeavor. The synthetic strategy hinges on a [6+4] cycloaddition reaction, where the thiophene dioxide derivative acts as the diene component. mdpi.com

In a typical reaction sequence, this compound 1,1-dioxide undergoes a cycloaddition reaction with a fulvene, such as 6-(dimethylamino)fulvene. mdpi.com This reaction proceeds to form an intermediate adduct. The subsequent elimination of sulfur dioxide and dimethylamine from this adduct leads to the formation of the azulene scaffold. This method provides a direct route to substituted azulenes, such as 5,6-dichloroazulene.

Another documented pathway involves the cycloaddition of this compound 1,1-dioxide with furan. This initial reaction produces adducts that can be treated with triethylamine to yield a more reactive intermediate. This intermediate can then undergo a further cycloaddition, followed by the elimination of sulfur dioxide, to build the complex azulene framework.

Table 2: Key Reactions in Azulene Synthesis from this compound 1,1-Dioxide

| Reactant 1 | Reactant 2 | Key Process | Product Type |

|---|---|---|---|

| This compound 1,1-Dioxide | 6-(Dimethylamino)fulvene | [6+4] Cycloaddition | Dichloroazulene Derivative |

This table is interactive and can be sorted by column.

Cyclization and Fused-Ring Formation Strategies

The synthesis of fused-ring systems containing a thiophene core is crucial for developing novel materials and pharmacologically active compounds. researchgate.net Various cyclization strategies can be employed, starting from functionalized thiophene derivatives. These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds to construct an adjacent ring.

One prominent strategy is radical cyclization. This approach can be used to synthesize 3,4-fused-ring thiophene derivatives. researchgate.net The reaction is typically initiated by a radical initiator, which promotes the cyclization of a precursor containing an appropriately positioned radical acceptor, such as an alkene or alkyne.

Electrophilic cyclization is another powerful method for forming fused rings. nih.gov For instance, the iodocyclization of a thiophene bearing a suitable side chain, such as a propargyl group, can lead to the formation of a new ring. This process is initiated by an electrophilic iodine source that activates the alkyne, followed by an intramolecular attack from the thiophene ring or a substituent, leading to the cyclized product. nih.gov

Furthermore, transition-metal-catalyzed reactions, particularly those using palladium, are widely used for intramolecular C-H functionalization or cross-coupling reactions to form fused systems. thieme-connect.de These methods offer high efficiency and functional group tolerance for constructing complex heterocyclic architectures based on the thiophene scaffold.

Development of Novel Synthetic Building Blocks and Intermediates from this compound

This compound is a versatile platform for the development of more complex synthetic building blocks and intermediates. Its two chlorine atoms provide reactive sites for substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

The transformation of this compound into This compound 1,1-Dioxide is a prime example of its use as a precursor. The resulting sulfone is no longer aromatic, and it functions as a potent diene in Diels-Alder and other cycloaddition reactions, as seen in the synthesis of azulenes. researchgate.net This conversion fundamentally alters the reactivity of the thiophene ring, transforming it into a valuable intermediate for constructing polycyclic systems.

Furthermore, the chlorine substituents on the thiophene ring can be replaced through various nucleophilic substitution or metal-catalyzed cross-coupling reactions. This allows for the synthesis of 3,4-disubstituted thiophenes, which are important precursors for organic electronic materials, such as conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgmdpi.com For example, thienylboranes, which are valuable building blocks for conjugated materials, can be synthesized through protocols that could be adapted for dichlorothiophene precursors. The ability to selectively functionalize the 3- and 4-positions is key to controlling the electronic properties and solid-state packing of the final materials.

The development of these novel building blocks from this compound is essential for advancing various fields, from medicinal chemistry to materials science, by providing access to a diverse range of complex and functionalized heterocyclic compounds. thieme-connect.de

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,4 Dichlorothiophene Systems

Fundamental Reaction Pathways

The reactivity of 3,4-dichlorothiophene is characterized by a rich diversity of reaction pathways, including cycloadditions, and various substitution reactions. These transformations are profoundly influenced by the electronic and steric effects of the chlorine substituents.

Cycloaddition Reactions, including Diels-Alder Processes, of this compound 1,1-Dioxide

This compound itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. However, oxidation of the sulfur atom to a sulfone to form this compound 1,1-dioxide dramatically alters its reactivity. The resulting sulfone is a highly reactive diene in [4+2] cycloaddition reactions. This enhanced reactivity stems from the disruption of the thiophene's aromaticity and the strong electron-withdrawing nature of the sulfone group, which lowers the energy of the LUMO of the diene, facilitating the reaction with a dienophile.

The Diels-Alder reaction of this compound 1,1-dioxide typically proceeds through a concerted mechanism, where the new carbon-carbon bonds are formed in a single transition state. wikipedia.orgbyjus.com The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the cycloadduct. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) derivative, while a trans-dienophile will result in a trans-substituted product.

The general mechanism can be depicted as follows:

Formation of the Diene: this compound is oxidized to this compound 1,1-dioxide.

Cycloaddition: The this compound 1,1-dioxide (the diene) reacts with a dienophile (e.g., an alkene or alkyne) in a [4+2] cycloaddition to form a bicyclic adduct.

Elimination: The resulting adduct can then undergo a retro-Diels-Alder reaction, typically with the extrusion of sulfur dioxide (SO₂), to yield a substituted cyclohexadiene.

| Dienophile | Expected Product after SO₂ Extrusion | Stereochemical Outcome |

|---|---|---|

| Maleic Anhydride | 4,5-Dichlorocyclohexa-1,4-diene-1,2-dicarboxylic anhydride | cis-fused ring system |

| Dimethyl Acetylenedicarboxylate | Dimethyl 4,5-dichlorophthalate | Aromatized phthalate (B1215562) derivative |

| Ethylene | 3,4-Dichlorocyclohexa-1,4-diene | - |

Investigation of Electrophilic, Nucleophilic, and Radical Substitution Mechanisms

The chlorine atoms on the this compound ring are deactivating, electron-withdrawing groups, which generally decrease the rate of electrophilic aromatic substitution compared to unsubstituted thiophene (B33073). However, substitution can still occur under appropriate conditions, with the regioselectivity being a key point of investigation.

Electrophilic Substitution: Thiophene is more reactive towards electrophiles than benzene. The sulfur atom can stabilize the intermediate carbocation (the sigma complex) through its lone pairs. In this compound, the electron-withdrawing inductive effect of the chlorine atoms deactivates the ring. Electrophilic attack is expected to occur at the C2 or C5 positions (the α-positions), as these positions are less deactivated and can better stabilize the positive charge in the intermediate through resonance with the sulfur atom. vanderbilt.eduyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution. While the chlorine atoms in this compound are not as strongly activating as nitro groups, SNAr reactions can proceed, particularly with strong nucleophiles. The reaction typically follows an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The attack of the nucleophile occurs at the carbon bearing a chlorine atom, followed by the departure of the chloride ion. nih.gov

Radical Substitution: Free radical substitution reactions on aromatic rings are less common than electrophilic or nucleophilic substitutions but can be initiated by radical initiators or under photochemical conditions. libretexts.orgsavemyexams.com In the context of this compound, a radical species can add to the thiophene ring, or a hydrogen atom on the ring (at the 2 or 5 position) could be abstracted, followed by reaction with another species. The mechanism involves initiation, propagation, and termination steps. youtube.com

| Reaction Type | Reagents | Expected Major Product(s) | Key Mechanistic Feature |

|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | 2-Bromo-3,4-dichlorothiophene | Formation of a resonance-stabilized sigma complex |

| Nucleophilic Substitution | NaNH₂, NH₃ | 3-Amino-4-chlorothiophene and/or 4-amino-3-chlorothiophene | Formation of a Meisenheimer-like intermediate |

| Radical Chlorination | Cl₂, UV light | 2,3,4-Trichlorothiophene and 2,3,4,5-Tetrachlorothiophene | Homolytic cleavage and radical chain reaction |

Mechanistic Investigations of Catalyzed Reactions

Catalysis plays a crucial role in expanding the synthetic utility of this compound, particularly in the formation of new carbon-carbon bonds and in the construction of complex molecular architectures through radical processes.

Palladium-Mediated Carbon-Carbon Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds with aryl halides. This compound can serve as a substrate in these reactions, with the carbon-chlorine bonds acting as reactive sites.

The general catalytic cycle for these reactions involves three key steps: organic-chemistry.orglibretexts.orgwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium(II) center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. jk-sci.com

The reactivity of the two chlorine atoms in this compound can be similar, potentially leading to mono- or di-substituted products depending on the reaction conditions and stoichiometry of the reagents.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-substituted dichlorothiophene or diarylthiophene |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl-substituted dichlorothiophene or diarylthiophene |

Radical Cascade Approaches Utilizing Dichlorothiophene Substrates

Radical cascade reactions offer an efficient means of constructing complex polycyclic systems in a single step. While direct examples starting from this compound are not extensively documented, the principles of radical cascade cyclization can be applied to its derivatives. These reactions typically involve the generation of a radical, which then undergoes a series of intramolecular cyclizations onto unsaturated moieties within the same molecule.

A plausible mechanistic pathway for a hypothetical radical cascade involving a derivative of this compound could be:

Radical Initiation: A radical is generated on a side chain attached to the this compound core, for example, through the homolytic cleavage of a weak bond by a radical initiator like AIBN or through a photochemically induced process. beilstein-journals.org

Cascade Cyclization: The initial radical undergoes one or more intramolecular cyclizations onto suitably positioned double or triple bonds.

Termination: The final radical is quenched, for instance, by abstracting a hydrogen atom from a donor molecule or by another termination pathway.

These cascade reactions are powerful because they can rapidly build molecular complexity from relatively simple starting materials.

Structure-Reactivity Relationships in Halogenated Thiophene Derivatives

The reactivity of halogenated thiophenes is a direct consequence of the electronic and steric properties of the halogen substituents. researchgate.net In this compound, the two chlorine atoms exert a significant influence on the molecule's reactivity profile.

Electronic Effects:

Inductive Effect: Chlorine is more electronegative than carbon, and thus the chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the thiophene ring towards electrophilic attack and activates it towards nucleophilic attack.

Steric Effects:

The presence of chlorine atoms at the 3 and 4 positions can sterically hinder the approach of reagents to these positions. This steric hindrance can influence the regioselectivity of reactions, further favoring attack at the less hindered C2 and C5 positions.

These electronic and steric effects are crucial in determining the outcome of various reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the thiophene ring can influence the rate of oxidative addition. The steric environment around the carbon-chlorine bonds can also affect the accessibility of the palladium catalyst.

| Property | Influence of 3,4-Dichloro Substitution | Consequence on Reactivity |

|---|---|---|

| Electron Density of the Ring | Decreased due to the -I effect of chlorine | Deactivated towards electrophilic substitution, activated towards nucleophilic substitution |

| Acidity of Ring Protons | Increased at C2 and C5 positions | Facilitates deprotonation and metalation at these sites |

| Steric Hindrance | Increased at C3 and C4 positions | Directs incoming groups to the C2 and C5 positions |

Computational and Theoretical Studies of 3,4 Dichlorothiophene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of molecules. These methods have been widely applied to the thiophene (B33073) family to elucidate the effects of substitution on their chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for predicting molecular properties. DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to determine the optimized geometries, electronic energies, and other key parameters of thiophene and its derivatives.

For chlorinated thiophenes, DFT studies reveal how the position and number of chlorine atoms influence the electronic landscape of the thiophene ring. The high electronegativity of chlorine atoms leads to a significant redistribution of electron density. In 3,4-Dichlorothiophene, the chlorine atoms attached to the β-carbons of the thiophene ring act as electron-withdrawing groups, which can impact the aromaticity and reactivity of the molecule. Theoretical studies on substituted thiophenes have shown that such substitutions can modulate the electronic and optoelectronic properties of these materials.

Interactive Table: Calculated Electronic Properties of Thiophene Derivatives

| Compound | Method | Basis Set | Dipole Moment (Debye) | Total Energy (Hartree) |

| Thiophene | DFT/B3LYP | 6-311++G(d,p) | 0.55 | -551.6 |

| 2-Chlorothiophene | DFT/B3LYP | 6-311++G(d,p) | 1.35 | -1011.3 |

| 3-Chlorothiophene | DFT/B3LYP | 6-311++G(d,p) | 0.89 | -1011.3 |

| 2,5-Dichlorothiophene | DFT/B3LYP | 6-311++G(d,p) | 0.00 | -1471.0 |

| This compound | DFT/B3LYP | 6-311++G(d,p) | 2.10 | -1471.0 |

Note: The data in this table is illustrative and based on typical values found in computational studies of chlorinated thiophenes. Actual values may vary depending on the specific computational parameters.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and stability of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

In the case of this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. This can affect the molecule's susceptibility to electrophilic and nucleophilic attack. Computational studies on various substituted thiophenes have demonstrated that the HOMO and LUMO energy levels can be finely tuned by the nature and position of the substituents. For instance, the introduction of electron-withdrawing groups typically leads to a decrease in both HOMO and LUMO energies. A smaller HOMO-LUMO gap can also suggest potential for enhanced electronic conductivity in polymeric derivatives.

Interactive Table: Frontier Molecular Orbital Energies of Thiophene Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | DFT/B3LYP | 6-311++G(d,p) | -6.5 | -0.8 | 5.7 |

| 2-Chlorothiophene | DFT/B3LYP | 6-311++G(d,p) | -6.7 | -1.1 | 5.6 |

| 3-Chlorothiophene | DFT/B3LYP | 6-311++G(d,p) | -6.6 | -1.0 | 5.6 |

| 2,5-Dichlorothiophene | DFT/B3LYP | 6-311++G(d,p) | -6.9 | -1.4 | 5.5 |

| This compound | DFT/B3LYP | 6-311++G(d,p) | -6.8 | -1.3 | 5.5 |

Note: The data in this table is illustrative and based on typical values found in computational studies of chlorinated thiophenes. Actual values may vary depending on the specific computational parameters.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. PES mapping is a computational technique used to explore the different possible conformations of a molecule and to identify the stable isomers (minima on the PES) and the transition states for their interconversion (saddle points on the PES).

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and thermodynamic properties of a system.

Theoretical Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry provides methods to predict various spectroscopic parameters, which can be a valuable tool for the identification and characterization of molecules. Theoretical calculations of properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the structure of a compound.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). Similarly, the vibrational frequencies can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | 7.1-7.3 |

| ¹³C NMR Chemical Shift (ppm) | 120-125 |

| Key IR Frequency (cm⁻¹) | C-Cl stretch: 700-800 |

| UV-Vis λmax (nm) | ~260 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental and more precise computational values may differ.

Thermochemical Analysis and Relative Stability Studies of Chlorinated Thiophene Isomers

Thermochemical analysis involves the calculation of thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These parameters are crucial for understanding the stability of molecules and the energetics of chemical reactions.

Computational studies have been performed to determine the thermochemical parameters for the complete series of chlorinated thiophene isomers. These studies often employ high-accuracy composite methods, such as CBS-QB3, alongside DFT. The results of these analyses allow for a direct comparison of the relative stabilities of the different isomers. It has been shown that the thermodynamic stability of dichlorothiophene isomers is influenced by the positions of the chlorine atoms. Generally, isomers with chlorine atoms on the α-carbons (2- and 5-positions) tend to be more stable than those with chlorine atoms on the β-carbons (3- and 4-positions) due to electronic and steric factors. For dichlorothiophenes, the 2,5-dichloro isomer is typically found to be the most stable, while the 3,4-dichloro isomer is among the less stable isomers. This information is valuable for predicting the product distribution in chlorination reactions of thiophene and for understanding the environmental fate of these compounds.

Interactive Table: Relative Stabilities of Dichlorothiophene Isomers

| Isomer | Relative Enthalpy of Formation (kcal/mol) |

| 2,3-Dichlorothiophene | 1.5 |

| 2,4-Dichlorothiophene | 0.8 |

| 2,5-Dichlorothiophene | 0.0 |

| This compound | 2.0 |

Note: The data is relative to the most stable isomer, 2,5-Dichlorothiophene. These are illustrative values based on general trends from computational studies.

Application of Computational Descriptors for Reactivity and Selectivity (e.g., Fukui Indices, Electrophilicity Index)

The Fukui function, f(r) , is a widely used local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. semanticscholar.orgnih.gov It is invaluable for identifying the most reactive atomic sites in a molecule for different types of reactions. semanticscholar.org By condensing the Fukui function values onto individual atoms, three main types of indices are derived to predict site selectivity: substack.com

fk+ : This index measures the reactivity of an atomic site 'k' towards a nucleophilic attack (attack by an electron-rich species). A higher value indicates a greater susceptibility to this type of attack.

fk- : This index corresponds to the reactivity of site 'k' towards an electrophilic attack (attack by an electron-deficient species). The atom with the largest fk- value is the most likely site for electrophilic substitution. substack.com

fk0 : This index is used to predict the site for a radical attack .

These indices are crucial for predicting the regioselectivity of reactions involving this compound derivatives, guiding synthetic strategies to achieve desired products.

The table below presents hypothetical reactivity descriptor data for a thiophene derivative, calculated using DFT methods, to illustrate how these values are used to predict chemical behavior.

| Atom in Thiophene Ring | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| C2 | 0.158 | 0.295 |

| C3 | 0.254 | 0.110 |

| C4 | 0.261 | 0.108 |

| C5 | 0.149 | 0.301 |

| S1 | 0.085 | 0.055 |

This table contains representative data for a generic substituted thiophene to illustrate the concept. The atom with the highest fk+ value (C4) is the most likely site for nucleophilic attack, while the atom with the highest fk- value (C5) is the preferred site for electrophilic attack.

Molecular Docking and Protein-Ligand Interaction Studies for Bioactivity Prediction

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a target protein. nih.govnih.gov This method explores possible binding conformations and orientations of the ligand within the protein's binding pocket and estimates the binding affinity, typically represented by a scoring function or binding energy value. nih.govuowasit.edu.iq A more negative binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov

The primary goal of these studies is to predict the biological activity of novel compounds by understanding their interactions at a molecular level. researchgate.net For derivatives of this compound, molecular docking can help identify potential candidates for various therapeutic applications, such as anticancer agents. nih.govnih.gov For instance, studies have been conducted on thiophene-thiazole hybrids, where docking simulations were performed against breast cancer proteins (e.g., PDB ID: 2W3L) to rationalize their observed cytotoxic activity. nih.gov

The analysis of a docked complex reveals specific protein-ligand interactions that stabilize the binding. These interactions are crucial for a molecule's biological function and include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often playing a critical role in binding affinity. researchgate.net

Pi-Pi Stacking: Interactions between aromatic rings, such as the thiophene ring, and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

By identifying the key amino acid residues involved in these interactions, researchers can understand the structure-activity relationship (SAR) and rationally design more potent and selective derivatives of this compound. researchgate.net

The following interactive table summarizes representative molecular docking results for hypothetical this compound derivatives against a protein target, illustrating the type of data generated in such studies.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Derivative A | DHFR (3NU0) | -8.5 | Ser59, Arg70, Phe34 | Hydrogen Bond, Hydrophobic |

| Derivative B | DHFR (3NU0) | -9.2 | Phe34, Ile60, Pro61 | Hydrogen Bond, Pi-Pi Stacking |

| Derivative C | NUDT5 | -8.9 | Gly47, Val116, Asp44 | Hydrogen Bond |

| Derivative D | BCL-2 (2W3L) | -7.8 | Arg10, Tyr18, Ala12 | Hydrogen Bond, Hydrophobic |

This table showcases plausible docking scores and interactions for thiophene derivatives against known protein targets like Dihydrofolate reductase (DHFR) and B-cell lymphoma 2 (BCL-2) to exemplify the application in bioactivity prediction. nih.govnih.gov

Applications of 3,4 Dichlorothiophene in Advanced Materials Science

Development of Conjugated Polymers and Oligomers

Conjugated polymers derived from 3,4-disubstituted thiophenes are a cornerstone of modern organic electronics. The substitution at the 3 and 4 positions can enforce a planar backbone structure, which facilitates π-orbital overlap and enhances charge carrier mobility. The use of 3,4-dichlorothiophene as a monomer or co-monomer introduces unique optoelectronic characteristics beneficial for several applications.

The synthesis of polythiophene derivatives can be achieved through various methods, including oxidative chemical polymerization and transition-metal-catalyzed coupling reactions. researchgate.net For substituted thiophenes, these methods allow for the creation of polymers with tailored properties. researchgate.net The introduction of two chlorine atoms at the 3 and 4 positions of the thiophene (B33073) ring creates a monomer that, when polymerized, is expected to yield materials with distinct electronic features. The electron-withdrawing chlorine atoms lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This reduction in energy levels is a critical strategy for designing electron-transporting (n-type) or ambipolar conductive materials. While poly(3-alkylthiophene)s are typically p-type semiconductors, the incorporation of electron-deficient units like this compound can shift their behavior. rsc.org Copolymers that strategically combine this compound with electron-rich monomers can create donor-acceptor systems with a reduced bandgap, which is advantageous for applications requiring absorption of lower-energy light. The properties of such polymers are highly tunable, making them a significant area of research for materials like transparent conductive films and active layers in electronic devices. frontiersin.orgnih.govresearchgate.net

Table 1: Comparison of Electronic Properties of Substituted Polythiophenes

| Polymer Type | Typical Substituent Effect | Resulting Property | Potential Application |

|---|---|---|---|

| Poly(3-alkylthiophene) | Electron-donating alkyl chains | Higher HOMO level, good solubility | Hole-transport layers (p-type) in OFETs and solar cells rsc.org |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Electron-donating, planarizing bridge | High conductivity when doped, good stability | Transparent electrodes, antistatic layers frontiersin.orgnih.gov |

This table provides a generalized comparison based on established principles of substituent effects on conjugated polymers.

All-polymer solar cells (APSCs) represent a promising frontier in photovoltaic technology, offering advantages in mechanical flexibility and stability. monash.edu The performance of these devices hinges on the properties of both the polymer donor and the polymer acceptor. The rational design of polymer acceptors is crucial for achieving high power conversion efficiencies (PCE). rsc.org A key strategy in designing these acceptors is the incorporation of electron-deficient monomer units to ensure suitable energy level alignment with the polymer donor for efficient charge separation.

The this compound unit is an excellent candidate for constructing polymer acceptors. Its inherent electron-deficient nature helps to lower the LUMO energy level of the resulting polymer, which is a primary requirement for an effective acceptor. This approach is analogous to the use of other electron-withdrawing groups, such as in 3,4-dicyanothiophene-based polymers, which have been successfully used to create high-performance, halogen-free polymer donors with lowered HOMO levels and improved open-circuit voltages (VOC) in solar cells. cjps.orgbohrium.com By incorporating this compound into a polymer backbone, materials can be synthesized that function as effective electron acceptors, complementing traditional polymer donors to create efficient all-polymer bulk heterojunctions. rsc.org

Torsionally responsive polymers are a class of "smart" materials that exhibit changes in their electronic or optical properties in response to variations in the dihedral angle between adjacent monomer units along the polymer backbone. researchgate.net These changes can be triggered by external stimuli such as temperature, solvent quality, or the binding of an analyte, making them promising candidates for sensory applications. researchgate.netnih.gov

The design of such polymers often involves synthesizing derivatives from monomers like thiophene-3,4-dialdehyde, where the substitution pattern dictates the steric and electronic interactions that govern torsional angles. researchgate.net Similarly, polymers incorporating the this compound unit can be designed to be torsionally responsive. The steric hindrance and electrostatic repulsion between the chlorine atoms and adjacent groups can influence the polymer's preferred conformation. A change in the environment could alter these interactions, leading to a planarization or twisting of the polymer chain. This conformational change would, in turn, modify the extent of π-conjugation, resulting in a detectable shift in the material's absorption or fluorescence spectrum.

Non-Linear Optical (NLO) Materials Derived from this compound Scaffolds

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, optical data processing, and telecommunications. mdpi.com Organic materials have attracted significant attention for NLO applications due to their large and fast NLO responses and the ability to tailor their properties through molecular engineering. mdpi.comnih.gov A common design strategy for NLO molecules is the creation of donor-π bridge-acceptor (D-π-A) structures.

The this compound unit can be effectively integrated into these NLO-active scaffolds. Due to its strong electron-withdrawing character, it can function as either the acceptor component or as part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. The incorporation of a this compound moiety can enhance the third-order NLO susceptibility (χ(3)) of the material. researchgate.net Research on polythiophene derivatives functionalized with NLO chromophores has demonstrated that even a small incorporation of highly polarizable units can significantly increase the nonlinear response. researchgate.net Therefore, designing oligomers or polymers that feature the this compound scaffold is a promising route to novel materials with high NLO activity.

Table 2: Role of Molecular Components in D-π-A NLO Systems

| Component | Function | Example Moiety | Influence of this compound |

|---|---|---|---|

| Donor (D) | Provides electrons | Triphenylamine, Alkoxy-substituted phenyl | Can be connected to a donor to enhance the push-pull effect. |

| π-Bridge | Facilitates charge transfer | Thiophene, Phenylene vinylene | Can be incorporated into the bridge to modulate its electronic properties. |

| Acceptor (A) | Attracts electrons | Nitrobenzene, Dicyanovinyl | Can act as a moderate acceptor group due to the inductive effect of Cl atoms. |

Organic Electronic Devices and Photoelectric Materials Utilizing Dichlorothiophenes

The versatility of organic semiconductors has led to their application in a wide array of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netjuniperpublishers.com The performance of these devices is critically dependent on the electronic properties of the active materials, such as their charge carrier mobility and energy level alignment. beilstein-journals.org

Dichlorothiophenes, particularly this compound, serve as valuable building blocks for the synthesis of these active materials. The inclusion of chlorine atoms is a known strategy for tuning the HOMO and LUMO energy levels of conjugated polymers. bohrium.com Lowering the LUMO level makes a material a better electron acceptor and can improve its electron transport capabilities, a desirable trait for n-channel OFETs and for acceptor materials in OPVs. Lowering the HOMO level can lead to greater stability against oxidation in ambient conditions. juniperpublishers.com Therefore, copolymers containing this compound can be engineered to possess the specific electronic structure required for efficient charge injection, transport, and recombination in devices like OLEDs, or for efficient charge separation and collection in photoelectric devices. beilstein-journals.orgmdpi.com

Photochromic Systems and Other Functional Materials Based on Dichlorothiophene Derivatives

Photochromic materials can reversibly change their optical properties, such as color and fluorescence, upon irradiation with light of specific wavelengths. jcu.edu.au This behavior makes them suitable for applications in optical data storage, molecular switches, and smart windows. google.com Diarylethenes are a prominent class of photochromic compounds, often featuring heterocyclic aryl units like thiophene. researchgate.net

The properties of diarylethene-based photochromic systems can be finely tuned by introducing substituents onto the heterocyclic rings. researchgate.netnih.gov Incorporating a this compound unit into a diarylethene structure would be expected to influence its photo-switching behavior. The electron-withdrawing chlorine atoms can affect the absorption maxima of both the open and closed isomers, the quantum yield of the photocyclization reaction, and the thermal stability of the colored, closed-ring form. researchgate.net For instance, electron-withdrawing groups can increase the cyclization quantum yield in some diarylethene systems. researchgate.net This tunability allows for the design of photochromic materials with optimized performance characteristics for specific applications.

Applications in Dyes, Pigments, and Specialty Chemical Production

While not as extensively documented as other thiophene derivatives in the coloration industry, this compound serves as a valuable intermediate in the synthesis of specialty chemicals, including precursors for advanced materials with potential applications in dyes and pigments. Its chemical structure allows for further functionalization, making it a building block for more complex molecules.

The primary utility of this compound in this context is as a precursor that can be modified through various organic reactions to produce more elaborate structures. The chlorine substituents on the thiophene ring, while generally less reactive than bromine, can participate in certain cross-coupling reactions, which are fundamental in the synthesis of many organic electronic materials and dyes.

Research Findings

Research into thiophene-based compounds has indicated their broad applicability in creating materials for electronics, including electrochromic devices and non-linear optics. mdpi.com Although direct synthesis of commercial dyes from this compound is not common, its derivatives are of interest in the field of advanced materials. For instance, the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives through Suzuki cross-coupling reactions highlights the potential for creating complex conjugated systems based on a dichlorothiophene core. mdpi.com Such systems are foundational to the development of novel pigments and functional dyes.

In the broader context of specialty chemicals, thiophene and its derivatives have established roles as intermediates in the pharmaceutical and agrochemical industries. eprajournals.comnih.gov The structural motifs derived from this compound can be incorporated into larger molecules to create compounds with specific biological or material properties.

The following table provides an overview of the types of specialty chemicals and dye precursors that can be conceptually derived from this compound, based on the general reactivity of thiophene compounds.

Interactive Data Table: Potential Applications of this compound Derivatives

| Derivative Class | Potential Application Area | Synthetic Approach |

| Biaryl-thiophenes | Advanced Materials, NLO Materials | Suzuki Cross-Coupling |

| Functionalized Thiophenes | Pharmaceutical Intermediates | Nucleophilic Substitution/Cross-Coupling |

| Thiophene-based Heterocycles | Agrochemicals | Cyclization/Condensation Reactions |

| Oligo/Polythiophenes | Conductive Polymers | Oxidative Polymerization |

It is important to note that while the potential for these applications exists, the direct industrial-scale production of dyes and pigments from this compound is not a widespread practice. Its primary role remains that of a specialized building block for organic synthesis.

Pharmacological and Agrochemical Applications of 3,4 Dichlorothiophene Scaffolds

Medicinal Chemistry Applications

Design and Synthesis of Novel Drug Candidates Incorporating Thiophene (B33073) Nuclei

The synthesis of novel drug candidates often begins with foundational chemical structures that can be readily modified. Thiophene and its derivatives, including 3,4-dichlorothiophene, are key starting materials in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. researchgate.netacs.org Medicinal chemists utilize various synthetic strategies to build upon the thiophene core, introducing different functional groups to modulate biological activity.

One of the most established methods for creating substituted 2-aminothiophenes is the Gewald reaction. acs.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base. acs.org This method is highly efficient for generating polysubstituted thiophenes that serve as versatile intermediates for more complex drug candidates.

Modern synthetic approaches have also been developed to offer greater control and efficiency. For instance, copper-catalyzed reactions of thioamides with alkynoates provide a straightforward route to 2-aminothiophene derivatives. nih.gov Another innovative method uses haloalkynes with sodium sulfide, catalyzed by copper(I), for the regioselective synthesis of substituted thiophenes. nih.gov These methods are instrumental in creating libraries of thiophene-based compounds for high-throughput screening in drug discovery programs. The ability to systematically alter substituents on the thiophene ring is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of drug candidates. researchgate.net

Evaluation of Anticancer Activity and Mechanistic Insights of Dichlorothiophene Derivatives (e.g., Chalcones)

Derivatives of dichlorothiophene, particularly chalcones, have emerged as a promising class of anticancer agents. encyclopedia.pubscbt.com Chalcones are flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.govresearchgate.net Synthetic chalcones incorporating a chlorothiophene ring have demonstrated significant cytotoxicity against various human cancer cell lines. encyclopedia.pubscbt.com

A recent study detailed the synthesis of nine chlorothiophene-based chalcone (B49325) analogs via the Claisen-Schmidt condensation reaction. encyclopedia.pub These compounds were evaluated for their anticancer effects against several cancer cell lines. Notably, compounds designated as C4 and C6 showed potent activity against WiDr colorectal cancer cells, with IC₅₀ values of 0.77 µg/mL and 0.45 µg/mL, respectively. encyclopedia.pubscbt.com Importantly, compound C4 was found to be non-toxic to normal cells, highlighting its potential selectivity. encyclopedia.pub

The anticancer mechanism of these chalcones often involves the disruption of key cellular pathways, such as the p53 tumor suppressor pathway. encyclopedia.pub Computational studies, including molecular docking, have suggested that these compounds can interact with and inhibit anti-apoptotic proteins like MDM2 and Bcl-2. encyclopedia.pubscbt.com By inhibiting these proteins, the chalcones can promote apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Further mechanistic studies have shown that some thiophene-containing chalcones can arrest the cell cycle in the G2/M or subG1 phase and induce apoptosis through both intrinsic and extrinsic pathways by increasing levels of reactive oxygen species (ROS). nih.govnih.govosti.gov

| Compound | Structure | IC₅₀ (µg/mL) | Notes |

|---|---|---|---|

| C4 | (E)-1-(4,5-dichlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | 0.77 | Potent activity; non-toxic to normal cells. |

| C6 | (E)-1-(4,5-dichlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 0.45 | Most potent activity; moderate toxicity to normal cells. |

| 5-FU (Control) | 5-Fluorouracil | >100 | Standard chemotherapeutic drug used as a reference. |

Investigation of Anti-inflammatory and Antimicrobial Potentials

The thiophene scaffold is a key component in various compounds exhibiting significant anti-inflammatory and antimicrobial properties. researchgate.netnih.gov In the context of anti-inflammatory action, researchers have designed and synthesized series of tetra-substituted thiophenes. In one study, a series of 17 novel compounds were evaluated, with the most active compound, designated VIII , providing 64% protection in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. frontiersin.orgnih.gov The anti-inflammatory mechanisms of some thiophene derivatives have been linked to the inhibition of enzymes like 5-lipoxygenase (5-LOX) and the negative regulation of pro-inflammatory cytokines such as TNF-α and IL-8. researchgate.net

In the realm of antimicrobial research, thiophene-based heterocycles have demonstrated broad-spectrum activity. nih.govmdpi.com Newly synthesized thiophene derivatives have been tested against various bacterial and fungal strains. nih.gov For instance, certain 3-amino thiophene-2-carboxamide derivatives have shown potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net One compound, 7b , which contains a methoxy (B1213986) group, exhibited particularly high activity against P. aeruginosa and S. aureus. researchgate.net Another study highlighted a spiro-indoline-oxadiazole derivative of thiophene (17 ) that was highly active against Clostridium difficile, with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. figshare.com The incorporation of the thiophene nucleus is often credited with enhancing the antimicrobial potency of the resulting molecules. nih.gov

| Compound Type | Activity | Key Finding | Reference |

|---|---|---|---|

| Tetra-substituted thiophene (VIII) | Anti-inflammatory | 64% inhibition in rat paw edema model. | frontiersin.orgnih.gov |

| Amino thiophene-2-carboxamide (7b) | Antibacterial | High activity index against P. aeruginosa (86.9%) and S. aureus (83.3%). | researchgate.net |

| Spiro-indoline-oxadiazole (17) | Anticlostridial | MIC values of 2-4 μg/ml against C. difficile. | figshare.com |

Enzyme Inhibition Studies (e.g., α-Amylase Inhibition for Anti-Diabetic Agents)

The inhibition of enzymes like α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. Thiophene and its fused analogs, such as benzo[b]thiophene, have been extensively investigated as core structures for the development of potent α-amylase inhibitors.

Researchers have synthesized and evaluated various series of thiophene-based compounds for their antidiabetic potential. In one study, a series of hybrid indole–thiazolidinedione–triazole derivatives were synthesized and tested for their in vitro inhibitory activity against porcine pancreatic α-amylase. The results showed that the majority of the compounds exhibited promising α-amylase inhibition. Another study on benzo[b]thiophene derivatives reported compounds with IC₅₀ values for α-amylase inhibition as low as 0.032 µM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 0.09 µM). Molecular docking studies often accompany these investigations to understand the binding interactions between the thiophene derivatives and the active site of the α-amylase enzyme, guiding further structural optimization.

| Compound Class | Example Compound | α-Amylase IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Benzo[b]thiophene Schiff Base | Compound 2 | 0.035 | 0.09 |

| Benzo[b]thiophene 1,3,4-Oxadiazole | Compound 4 | 0.032 |

Receptor Antagonism and Neuropharmacological Studies (e.g., P2X7 Receptor, GABA/Bz Receptor)

The thiophene scaffold is a valuable component in the design of agents targeting the central nervous system (CNS), including antagonists for various receptors. nih.gov The lipophilicity of the thiophene ring can contribute to its ability to cross the blood-brain barrier. nih.gov

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is a significant target in the treatment of inflammatory diseases and chronic pain. mdpi.com The development of potent and selective P2X7 antagonists is an active area of research. researchgate.net While specific studies on this compound are limited, the broader class of thiophene-containing molecules has been incorporated into antagonist designs. Structure-activity relationship (SAR) studies on various scaffolds have shown that incorporating a thiophene ring can be crucial for potent activity against inflammation, a process heavily modulated by P2X7. nih.gov The discovery of novel, selective P2X7 antagonists has provided critical tools for understanding the receptor's role in neuroinflammation and pain signaling. mdpi.com

GABA/Bz Receptor: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its receptors are major targets for anxiolytic, sedative, and anticonvulsant drugs. Thiophene derivatives have been developed as positive allosteric modulators (PAMs) of the GABA-B receptor. A series of 2-(acylamino)thiophene derivatives were shown to potentiate GABA-induced activity in vitro and enhance the sedative effects of baclofen (B1667701) in vivo, indicating their potential as CNS modulators. Although these specific examples are not dichlorinated, they establish the utility of the thiophene nucleus in designing ligands for GABA receptors, suggesting that dichlorothiophene could serve as a scaffold for novel modulators.

Antioxidant Activity of Dichlorothiophene Derivatives

Thiophene derivatives are recognized for their antioxidant properties, acting as free radical scavengers that can mitigate oxidative stress. nih.gov Oxidative stress is implicated in numerous diseases, making the development of effective synthetic antioxidants a key goal in medicinal chemistry. nih.gov

The antioxidant capacity of thiophene-based compounds has been evaluated using various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. In one study, a series of 3-amino thiophene-2-carboxamide derivatives were synthesized and tested for their antioxidant potential. researchgate.net Compound 7a from this series demonstrated significant free radical scavenging activity, with a 62.0% inhibition in the ABTS assay, which was comparable to the standard antioxidant, ascorbic acid (88.44%). researchgate.net Other studies have synthesized tetrahydrobenzothiophene derivatives linked to naphthoquinone, where one compound showed a potent antioxidant activity with 95.97% inhibition. nih.gov SAR studies indicate that the presence of amino and sulfanyl (B85325) groups on the thiophene ring can be essential for exhibiting strong antioxidant activity. nih.gov The inherent electronic properties of the thiophene ring contribute to its ability to stabilize free radicals, forming the basis for its antioxidant effects. nih.gov

Agrochemical Development

The unique electronic and structural characteristics of the thiophene nucleus make it a valuable building block in the synthesis of new agrochemicals. The presence of chlorine atoms at the 3 and 4 positions can influence the molecule's stability, reactivity, and interaction with biological targets, making this compound a specific precursor of interest in the design of modern crop protection agents.

Synthesis and Application in Pesticide and Crop Protection Agent Development

The this compound moiety serves as a foundational structure in the synthesis of more complex molecules designed for crop protection. Its utility lies in its ability to be chemically modified, allowing for the creation of a library of derivatives that can be screened for pesticidal activity. The development of such agents is critical in addressing the challenges of pest resistance and the need for more selective and environmentally benign pesticides.

Research into heterocyclic chemistry for pesticide synthesis has shown that thiophene derivatives possess a broad spectrum of biological activities, including potential as insecticides, fungicides, and herbicides. The synthesis of these derivatives often involves leveraging the reactivity of the thiophene ring to add various functional groups, thereby modulating the compound's biological efficacy and physical properties. While a wide array of thiophene compounds have been investigated, the specific contributions of the 3,4-dichloro substitution pattern are a subject of targeted research aimed at producing novel active ingredients.

Table 1: Examples of Thiophene-Based Scaffolds in Agrochemical Research This table provides a general overview of how thiophene scaffolds are utilized. Specific data on commercial pesticides derived directly from this compound is limited in publicly available literature.

| Scaffold Type | Derivative Class | Target Application | Reference Compound Example |

| Dichlorinated Thiophene | Thiophene Carboxylic Acid Ester | Herbicide | Propargyl thiophene-2-carboxylate |

| Substituted Thiophene | Thiophene Carboxamide | Fungicide | Boscalid (contains a phenyl-thiophene amide linkage) |

| Thiophene Derivative | Thiophene-based Stilbene | Fungicide | Resveratrol-inspired thiophene derivatives |

Exploration of Fungicidal and Herbicidal Activities of Dichlorothiophene Derivatives

The investigation into the biological activities of this compound derivatives has revealed potential for both fungicidal and herbicidal applications. The structural features of these compounds are crucial in determining their mode of action and effectiveness against various plant pathogens and weeds.

Fungicidal Activity:

The development of fungicides is essential for managing crop diseases that can lead to significant yield losses. Thiophene derivatives have been shown to be effective against a range of phytopathogenic fungi. For instance, certain substituted thiophene derivatives have demonstrated excellent control of diseases such as gray mold and powdery mildew. google.com The mechanism of action often involves the inhibition of crucial fungal enzymes. Research has explored creating novel fungicides by incorporating the thiophene nucleus into structures inspired by natural antifungal compounds, such as stilbenes. researchgate.net Studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives have also yielded compounds with significant fungicidal effects against pathogens like cucumber downy mildew. nih.gov

Herbicidal Activity:

The search for new herbicides with novel modes of action is a continuous effort in agrochemical research. Thiophene derivatives have been identified as having potential herbicidal properties. scirp.org Patents and scientific literature describe various thiophene-2-carboxylic acid derivatives that exhibit activity against undesirable plant growth. google.com The herbicidal effect is highly dependent on the specific substitutions on the thiophene ring. The systematic synthesis and screening of libraries of dichlorothiophene derivatives allow researchers to establish structure-activity relationships, which guide the design of more potent and selective herbicides.

Table 2: Investigational Fungicidal and Herbicidal Activity of Thiophene Derivatives This table summarizes findings on the biological activities of various thiophene derivatives, illustrating the potential of this chemical class. Data for derivatives specifically from this compound is an area of ongoing research.

| Compound Class | Target Organism/Weed | Observed Effect | Key Finding |

| N-(thiophen-2-yl) nicotinamides | Pseudoperonospora cubensis (Cucumber Downy Mildew) | Fungicidal | Certain derivatives showed higher efficacy than commercial fungicides like flumorph. nih.gov |

| Thiophene-based Stilbenes | Botrytis cinerea (Gray Mold) | Antifungal | Compounds exhibited improved activity compared to the natural phytoalexin resveratrol. researchgate.net |

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | Fungicidal | Potent inhibition of succinate (B1194679) dehydrogenase (SDH), a key fungal respiratory enzyme. |

| Thiophene-2-carboxylic Acid Derivatives | Various Weeds | Herbicidal | Specific esters demonstrated control of undesirable plant growth in greenhouse trials. google.com |

Environmental and Industrial Significance of 3,4 Dichlorothiophene

Potential in Environmental Remediation Processes and Pollutant Degradation

While specific studies on the environmental remediation of 3,4-dichlorothiophene are not extensively documented, its structural characteristics as a chlorinated heterocyclic compound provide insights into its potential degradation pathways and amenability to various remediation technologies. The degradation of structurally similar compounds, such as other substituted thiophenes and chlorinated aromatic molecules, offers a basis for understanding the potential environmental fate of this compound.

Bioremediation, which utilizes microorganisms to break down environmental pollutants, stands as a promising approach. For instance, strains of Rhodococcus have been identified for their ability to degrade substituted thiophene (B33073) derivatives, such as thiophene-2-carboxylic acid, by using them as a sole source of carbon and energy. nih.gov These bacteria have demonstrated the capacity to quantitatively degrade these compounds to sulfate. nih.gov This suggests that microbial strains capable of metabolizing chlorinated thiophenes could potentially be isolated and employed for the remediation of sites contaminated with this compound. The microbial degradation of other chlorinated aromatic compounds, like 3,4-dichloroaniline, has also been observed in mixed microbial cultures, further supporting the potential for bioremediation. nih.govmdpi.com

In addition to bioremediation, other remediation strategies applicable to chlorinated hydrocarbons could be considered for this compound. These may include advanced oxidation processes, which involve the generation of highly reactive radicals to break down persistent organic pollutants.

The environmental persistence of chlorinated compounds is a significant concern. nih.gov Understanding the factors that influence the degradation of this compound in soil and water is crucial for developing effective remediation strategies. While data on its specific persistence is limited, the general recalcitrance of chlorinated hydrocarbons suggests that this compound may not readily degrade under natural conditions, highlighting the need for active remediation interventions.

Table 1: Potential Remediation Strategies for this compound

| Remediation Strategy | Description | Potential Applicability to this compound |

| Bioremediation | Utilization of microorganisms to degrade contaminants. | Strains of bacteria, such as Rhodococcus, known to degrade substituted thiophenes, may be effective. |

| Advanced Oxidation | Generation of highly reactive species to oxidize pollutants. | Could potentially break down the stable chlorinated thiophene ring. |

| Chemical Dechlorination | Use of chemical reagents to remove chlorine atoms. | Could reduce the toxicity and persistence of the compound. |

Development of Catalytic Systems for Dechlorination (e.g., Vitamin B12-Dependent Catalysts)

The development of efficient catalytic systems for the dechlorination of organohalides is a significant area of research for environmental remediation. Among these, vitamin B12-dependent catalysts have shown considerable promise for the reductive dehalogenation of a variety of halogenated organic compounds, including aromatic halides.

Vitamin B12, also known as cobalamin, contains a central cobalt atom that can exist in different oxidation states. The reduced form, Co(I) cobalamin, is a supernucleophile that can readily react with organic halides. The catalytic cycle involves the transfer of an electron from the Co(I) species to the halogenated compound, leading to the cleavage of the carbon-halogen bond and the formation of a transient organocobalamin intermediate. This intermediate can then be further reduced to release the dehalogenated organic molecule and regenerate the active Co(I) catalyst.

While direct studies on the dechlorination of this compound using vitamin B12-dependent catalysts are not widely reported, the established reactivity of these catalysts with other chlorinated aromatic compounds suggests their potential applicability. The mechanism involves the nucleophilic attack of the Co(I) species on the chlorine-bearing carbon of the thiophene ring, initiating the dechlorination process.

The efficiency of vitamin B12-catalyzed dechlorination can be influenced by several factors, including the presence of a suitable reducing agent to regenerate the active Co(I) state and the reaction conditions. Research on other organohalides has demonstrated that this catalytic system can be effective under anaerobic conditions, which are often found in contaminated subsurface environments.